![molecular formula C11H14N2O5 B1376830 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid CAS No. 1211529-82-6](/img/structure/B1376830.png)
5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
作用机制
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis, particularly for amines . This suggests that the compound may interact with amines in biological systems.
Mode of Action
The compound contains a tert-butoxycarbonyl (BOC) group, which is known to protect amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo similar interactions with its targets.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 4°C, and it should be kept away from moisture . These factors could potentially affect the compound’s stability and, consequently, its action and efficacy.
生化分析
Biochemical Properties
5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, primarily through its carboxylic acid and Boc-protected amine groups. These interactions often involve hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and stability. For instance, the Boc group can be cleaved under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling molecules and enzymes. It has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in the production of metabolic intermediates and energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves the formation of hydrogen bonds and van der Waals interactions. The compound can also influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, the Boc group may be cleaved, leading to the formation of the free amine, which can participate in further reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic imbalances .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes that cleave the Boc group, revealing the free amine, which can then undergo further biochemical transformations. The compound can also interact with cofactors and other metabolic intermediates, influencing the overall metabolic flux within cells. These interactions can lead to changes in the production and utilization of key metabolites, affecting cellular energy balance and biosynthetic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic ring structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Catalysts such as palladium on carbon (Pd/C) and various acids or bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 5-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)picolinic acid
- 2-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
Uniqueness
5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity for certain applications.
属性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(16)13-4-6-7(5-13)17-8(12-6)9(14)15/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBBPJYJAIKIKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

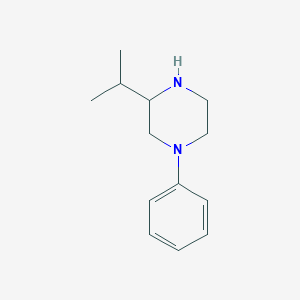
![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)
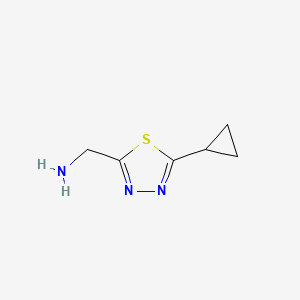

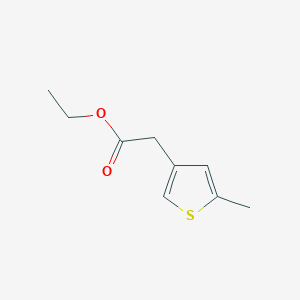

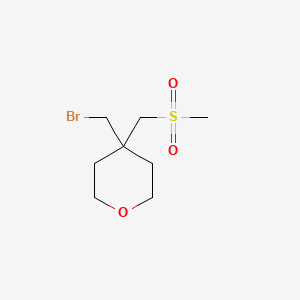
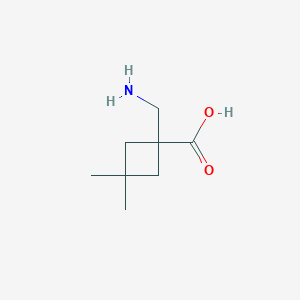
![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)
![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)
![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)
![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
